3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a difluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors
Ether Formation: The piperidine intermediate is then reacted with 3-chloro-4-hydroxypyridine under basic conditions to form the ether linkage.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the sulfonyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyridine derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The difluorophenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-Chloro-4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine lies in its combination of a pyridine ring with a difluorophenylsulfonyl-substituted piperidine ring. This specific arrangement of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c17-12-9-20-7-6-15(12)24-11-3-2-8-21(10-11)25(22,23)16-13(18)4-1-5-14(16)19/h1,4-7,9,11H,2-3,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISMOXFXSQGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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